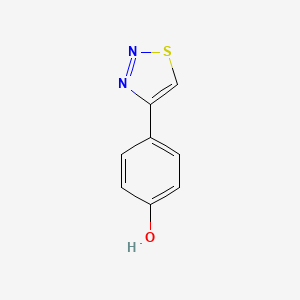

4-(1,2,3-Tiadiazol-4-il)Fenol

Descripción general

Descripción

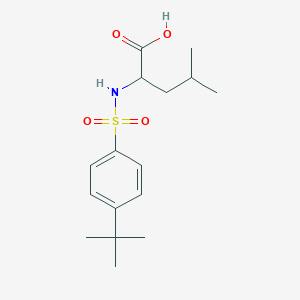

The compound 4-(1,2,3-thiadiazol-4-yl)phenol is a derivative of thiadiazole, a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiadiazoles are known for their diverse pharmacological activities and are often incorporated into molecules to enhance their biological properties. Although the provided papers do not directly discuss 4-(1,2,3-thiadiazol-4-yl)phenol, they do provide insights into the synthesis, properties, and applications of structurally related thiadiazole derivatives.

Synthesis Analysis

The synthesis of thiadiazole derivatives is often achieved through multi-step reactions involving the formation of new heterocycles. For instance, the synthesis of 6-phenyl-3-(1H-pyrazol-1-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives was accomplished via a one-pot, three-component cascade reaction, which is a multifunctional cyclization reaction . Similarly, S-derivatives of 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione were synthesized using a key starting reagent, 3-amino-1-phenylthiourea, and a series of reactions including thionation, alkylation, and heterocyclization . These methods demonstrate the versatility and efficiency of synthesizing thiadiazole derivatives, which could be applied to the synthesis of 4-(1,2,3-thiadiazol-4-yl)phenol.

Molecular Structure Analysis

The molecular structures of thiadiazole derivatives are confirmed using various spectroscopic techniques such as FT-IR, UV-vis, 1H-NMR, and MS . These techniques provide detailed information about the functional groups, bond connectivity, and overall molecular framework. For example, the structures of electroactive phenol-based polymers were confirmed by FT-IR, UV-vis, and 1H-NMR . Similarly, the structures of imino-4-methoxyphenol thiazole derived Schiff bases were characterized using UV-visible, 1H, 13C-NMR, and MS techniques . These analytical methods are essential for the structural elucidation of 4-(1,2,3-thiadiazol-4-yl)phenol.

Chemical Reactions Analysis

Thiadiazole derivatives participate in various chemical reactions, often leading to the formation of new compounds with potential biological activities. The synthesis of 2-(1,3,4-thiadiazolylaminomethyl)phenols involved the reduction of CN double bonds of intermediate Schiff bases . Schiff base formation is also observed in the synthesis of imino-4-methoxyphenol thiazole derived ligands . These reactions highlight the reactivity of thiadiazole derivatives and their potential to undergo further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, thermal stability, and electrical conductivity, are characterized using techniques like TG-DTA, DSC, GPC, and solubility tests . The electrical conductivities of synthesized monomers and polymers were measured, indicating their potential application in electronic devices . Additionally, the fungicidal activity of some thiadiazole derivatives was evaluated, with certain compounds exhibiting moderate activity against specific fungi . These properties are crucial for understanding the behavior of 4-(1,2,3-thiadiazol-4-yl)phenol in various environments and applications.

Aplicaciones Científicas De Investigación

Síntesis de Bases de Schiff

El compuesto se utiliza en la síntesis de bases de Schiff con aldehído salicílico . Estas bases de Schiff exhiben luminiscencia, lo cual es importante para el análisis inmunoquímico y la terapia fotodinámica .

Actividad Antibacteriana

Las bases de Schiff basadas en aldehído salicílico, que pueden sintetizarse usando 4-(1,2,3-Tiadiazol-4-il)Fenol, exhiben alta actividad antibacteriana . Esto las convierte en objeto de intensa investigación en el campo de la medicina .

Actividad Antifúngica

Estas bases de Schiff también muestran actividad antifúngica , lo que las hace útiles en el desarrollo de fármacos antifúngicos .

Actividad Antiviral

Además de las propiedades antibacterianas y antifúngicas, estas bases de Schiff también exhiben actividad antiviral , lo que podría ser beneficioso en el desarrollo de nuevos fármacos antivirales .

Luminiscencia

Muchas de las bases de Schiff son luminóforos , que tienen una banda de emisión muy estrecha cuando se excitan con luz visible . Esta propiedad es muy importante para diversas aplicaciones, que incluyen el análisis inmunoquímico y la terapia fotodinámica .

Materiales Fotovoltaicos

El grupo 1,2,3-Tiadiazol encuentra aplicación en varios materiales fotovoltaicos como células solares sensibilizadas con colorante, materiales orgánicos de infrarrojo cercano, diodos orgánicos emisores de luz (OLED) y materiales de transferencia de carga .

Actividad Anticancerígena

El grupo 1,3,4-Tiadiazol, que está presente en this compound, tiene varias actividades biológicas que incluyen la anticancerígena . Esto lo convierte en un posible candidato para el desarrollo de nuevos fármacos contra el cáncer .

Actividades Antidiabética e Antihipertensiva

El grupo 1,3,4-Tiadiazol también exhibe actividades antidiabética e antihipertensiva , lo que podría ser beneficioso en el tratamiento de la diabetes y la hipertensión .

Safety and Hazards

Mecanismo De Acción

The exact mode of action would depend on the specific structure of the compound and its interaction with its biological target. The compound may inhibit or activate its target, leading to downstream effects on biochemical pathways .

In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) would influence the bioavailability of the compound. These properties can be affected by various factors, including the compound’s chemical structure, formulation, route of administration, and patient-specific factors .

The result of the compound’s action would be changes at the molecular and cellular levels, which could lead to observable effects at the tissue or organism level. These effects would depend on the specific target and pathway affected by the compound .

Environmental factors, such as pH, temperature, and the presence of other substances, could influence the compound’s action, efficacy, and stability .

Propiedades

IUPAC Name |

4-(thiadiazol-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c11-7-3-1-6(2-4-7)8-5-12-10-9-8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYGGUZFRLVCJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSN=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383859 | |

| Record name | 4-(1,2,3-Thiadiazol-4-Yl)Phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59834-05-8 | |

| Record name | 4-(1,2,3-Thiadiazol-4-Yl)Phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,2,3-Thiadiazol-4-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Anilinocarbonyl)amino]-3-methylbutanoic acid](/img/structure/B1305012.png)

![4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol](/img/structure/B1305017.png)

![3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol](/img/structure/B1305026.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B1305027.png)

![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)